Dual Pharmacology: 1-Oxa-4,9-diazaspiro Scaffold Provides MOR Agonism Plus σ1R Antagonism Not Achievable by Morphine or Oxycodone Alone
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, exemplified by the clinical candidate EST73502 (14u) and the 4-benzyl analog (14a), engages both σ1R and MOR as a single chemical entity. In contrast, morphine and oxycodone are selective MOR agonists with no meaningful σ1R pharmacology. This dual mechanism translates into an in vivo functional advantage: at equianalgesic doses in the mouse paw pressure test, the dual ligand 14u produced significantly less constipation (measured as intestinal transit inhibition) than oxycodone, an effect attributed to the addition of σ1R antagonism [1].
| Evidence Dimension | Constipation (intestinal transit inhibition) at equianalgesic dose |
|---|---|
| Target Compound Data | Compound 14u (EST73502): significantly less intestinal transit inhibition than oxycodone |
| Comparator Or Baseline | Oxycodone: marked intestinal transit inhibition at equianalgesic dose |
| Quantified Difference | Statistically significant reduction; exact numerical difference was reported graphically in the primary source |
| Conditions | Mouse paw pressure test (acute pain); equianalgesic doses determined from dose-response curves |
Why This Matters
For scientists procuring tool compounds for pain research, a dual MOR/σ1R ligand offers a mechanistic pathway to study analgesia with reduced opioid-induced constipation — a phenotype unattainable with classical MOR-only agonists.
- [1] García M, Virgili M, Alonso M, et al. Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain. J Med Chem. 2020;63(24):15508-15526. doi:10.1021/acs.jmedchem.0c01127 View Source
